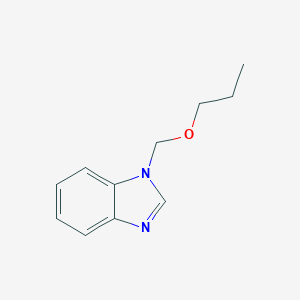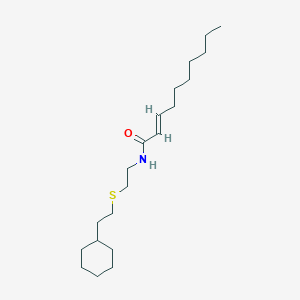
1-(Propoxymethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propoxymethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The addition of a propoxymethyl group to the benzimidazole core can potentially enhance its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(Propoxymethyl)benzimidazole can be achieved through several methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multi-component reactions, such as the Debus–Radziszewski imidazole synthesis. This method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring . Modifications of this method can be applied to synthesize various substituted benzimidazoles, including this compound.
Análisis De Reacciones Químicas
1-(Propoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Propoxymethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Propoxymethyl)benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparación Con Compuestos Similares
1-(Propoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole: Known for its anticancer properties.
1-Hydroxy-1H-benzo[d]imidazole: Exhibits antimicrobial and antioxidant activities.
1-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1-(Propoxymethyl)benzimidazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
154387-90-3 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
Clave InChI |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
SMILES canónico |
CCCOCN1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)



![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)





